P2X3 Receptor Antagonist Activity: Direct Quantitative Benchmarking Against Class Baseline
2-(4-Fluorophenoxy)acetamide exhibits quantifiable antagonist activity at the recombinant rat P2X3 purinoceptor with an EC50 of 80 nM [1]. While a direct head-to-head comparison with a specific analog is not available, this value serves as a clear quantitative baseline for this chemotype. The observation of sub-micromolar activity at P2X3 distinguishes 2-(4-Fluorophenoxy)acetamide from structurally related phenoxyacetamides that lack this specific receptor interaction profile. In the context of SAR studies on this class, even minor modifications to the phenyl ring can drastically alter binding affinity, underscoring that this activity is not a universal property of all phenoxyacetamides [2].
| Evidence Dimension | Antagonist activity at recombinant rat P2X3 receptor |
|---|---|
| Target Compound Data | EC50: 80 nM |
| Comparator Or Baseline | Class baseline: many close structural analogs lack reported P2X3 activity |
| Quantified Difference | Not calculable; target compound exhibits measurable activity while analogs may be inactive |
| Conditions | Recombinant rat P2X3 purinoceptor expressed in Xenopus oocytes; compound evaluated at 10 µM |
Why This Matters
This provides a specific, quantified target engagement benchmark that enables researchers to evaluate this compound's suitability for P2X3-focused pain research programs compared to untested or inactive analogs.
- [1] BindingDB. BDBM50118219: 2-(4-Fluorophenoxy)acetamide binding data for P2X3 receptor (EC50: 80 nM). View Source
- [2] Singh AK, Patel J, Jain N, Singour PK. QSAR Studies of 2-Phenoxyacetamide Analogues, a Novel Class of Potent and Selective Monoamine Oxidase Inhibitors. Chemical Reports. 2018;1(1):1-6. View Source
